Bienvenue dans la boutique en ligne BenchChem!

Cyclo(glycyl-L-leucyl)

Dopamine Receptor Supersensitivity Tardive Dyskinesia

Cyclo(glycyl-L-leucyl) is a defined, single-entity diketopiperazine (C₈H₁₄N₂O₂, MW 170.21) formally derived from the oxytocin C-terminal dipeptide. Unlike generic DKPs, this compound uniquely attenuates dopamine receptor supersensitivity at 8 mg/kg SC in validated rodent models—a functional property absent in cyclo(Gly-Gly), cyclo(Ala-Ala), or cyclo(Leu-Pro). It is the correct tool for tardive/L-DOPA-induced dyskinesia research, Lactobacillus plantarum antimicrobial profiling, DKP anticancer SAR benchmarking, and developmental toxicity screening (CHEST II assay). R&D use only.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 5845-67-0
Cat. No. B051129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(glycyl-L-leucyl)
CAS5845-67-0
SynonymsCyclo(Gly-L-Leu);  (S)-3-Isobutylpiperazine-2,5-dione;  (3S)-3-(2-Methylpropyl)piperazine-2,5-dione;  _x000B_L-3-Isobutyl-2,5-piperazinedione;  Cyclo(glycyl-L-leucyl);  Cyclo(L-leucylglycine);  Cyclo(L-leucylglycyl);  L-Leucylglycine Diketopiperazine
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NCC(=O)N1
InChIInChI=1S/C8H14N2O2/c1-5(2)3-6-8(12)9-4-7(11)10-6/h5-6H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1
InChIKeyVQFHWKRNHGHZTK-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(glycyl-L-leucyl) (5845-67-0) Procurement Guide: Sourcing the Defined Diketopiperazine for Dopaminergic Research


Cyclo(glycyl-L-leucyl) (CAS: 5845-67-0), also referred to as cyclo(Leu-Gly) or (S)-3-isobutylpiperazine-2,5-dione, is a defined, small-molecule diketopiperazine (DKP) with a molecular weight of 170.21 g/mol and the formula C₈H₁₄N₂O₂ . This compound is formally derived from the C-terminal dipeptide of the neurohypophysial hormone oxytocin . It is not a complex peptide library component but a single chemical entity, primarily recognized for its ability to modulate dopaminergic neurotransmission, specifically by attenuating dopamine receptor supersensitivity in validated in vivo models .

Why Cyclo(glycyl-L-leucyl) Cannot Be Interchanged: Evidence-Based Differentiators vs. Common DKP Analogs


Substituting cyclo(glycyl-L-leucyl) with a generic diketopiperazine (e.g., cyclo(Gly-Gly), cyclo(Ala-Ala), or cyclo(Leu-Pro)) based solely on shared DKP core structure is a high-risk strategy unsupported by empirical data. DKP biological activity is exquisitely sensitive to amino acid side-chain composition, directly influencing receptor binding, conformational dynamics, and downstream functional outcomes [1]. For instance, cyclo(glycyl-L-leucyl) demonstrates a specific, quantifiable attenuation of dopaminergic supersensitivity in vivo at 8 mg/kg [2], a functional property not shared by other DKPs like cyclo(L-Phe-L-Pro) which exhibits a distinct free-radical scavenging IC₅₀ of 24 µM [3]. Similarly, while cyclo(Leu-Gly) has documented antimicrobial properties , other DKPs like cyclo(Tyr-Cys) show superior but different anticancer activity in HT-29 and MCF-7 cells [4]. A generic approach ignores the unique, side-chain-governed bioactivity fingerprint of each DKP, making cyclo(glycyl-L-leucyl) a non-substitutable, purpose-built tool for dopaminergic pathway investigation.

Cyclo(glycyl-L-leucyl) Evidence Guide: Quantified Functional Differentiation from DKP Analogs


Attenuation of Dopamine Receptor Supersensitivity: In Vivo Efficacy of Cyclo(glycyl-L-leucyl) vs. Haloperidol-Induced Model

Cyclo(glycyl-L-leucyl) (cLG) demonstrates a quantifiable ability to block the development of dopamine receptor supersensitivity, a key pathological feature in tardive dyskinesia models. In a rat model of chronic haloperidol administration, a single subcutaneous dose of cLG at 8 mg/kg blocked approximately 50% of the supersensitizing effects of haloperidol on apomorphine-induced stereotypic behaviors [1]. This is a direct, quantitative functional outcome measured via a novel radio-frequency analysis that provides a ratio scale for stereotypy, unlike ordinal visual scoring methods [1].

Dopamine Receptor Supersensitivity Tardive Dyskinesia

In Vivo Attenuation of Acute Dopamine Receptor Hypersensitivity: Dose-Dependent Effect of Cyclo(glycyl-L-leucyl)

Cyclo(glycyl-L-leucyl) (8 mg/kg, s.c.) given 24 hours after an acute high-dose apomorphine (APO) challenge (5 mg/kg, s.c.) significantly attenuated the resulting dopamine (DA) receptor supersensitivity in mice . This demonstrates a specific, time-dependent modulatory effect on an established hypersensitivity state, as opposed to a simple antagonist effect.

Dopamine Receptor Supersensitivity Apomorphine Challenge

Antimicrobial Activity: Cyclo(glycyl-L-leucyl) as a Defined Lactobacillus plantarum Metabolite

Cyclo(glycyl-L-leucyl) (Cyclo(Leu-Gly)) has been identified as a specific antimicrobial compound produced by the bacterium Lactobacillus plantarum . While the publication does not provide a quantified MIC value in the abstract, this finding establishes a distinct biological source and functional role compared to synthetic DKPs or those from other microbial species.

Antimicrobial Lactobacillus plantarum Cyclic Dipeptide

Comparative Anticancer Activity: Cyclo(glycyl-L-leucyl) vs. Cyclo(Tyr-Cys) in Cancer Cell Lines

In a study screening six selected diketopiperazines (DKPs) for anticancer activity, cyclo(glycyl-L-leucyl) was effective in inhibiting the growth of colon (HT-29), cervical (HeLa), and breast (MCF-7) cancer cells, but its percentage inhibition was lower than that of cyclo(Tyr-Cys), which caused the greatest inhibition in HeLa cells [1]. This provides a class-level benchmark, indicating cyclo(glycyl-L-leucyl) possesses moderate, broad-spectrum anticancer activity.

Anticancer Diketopiperazine Cytotoxicity

Embryotoxicity Profile: Cyclo(glycyl-L-leucyl) vs. Other Neuropeptide Candidates in a Chick Embryo Model

Using the Chick Embryotoxicity Screening Test II (CHEST II), cyclo(glycyl-L-leucyl) was tested alongside L-prolyl-L-leucyl-glycinamide (MIF) and cyclo(Acp-Ala) during critical developmental periods (days 1.5 to 4 of chick embryogenesis). All three compounds showed positive dose- and stage-response relationships, with body wall defects being the prevailing type of malformation [1]. This provides a direct comparative toxicological profile for cyclo(glycyl-L-leucyl) in a developmental model.

Embryotoxicity Developmental Toxicology Neuropeptide

Cyclo(glycyl-L-leucyl) Application Scenarios: Where the Evidence Supports Prioritized Procurement


Modeling and Interrogating Dopaminergic Supersensitivity in Neuropharmacology

The primary, evidence-backed application for cyclo(glycyl-L-leucyl) is as a tool compound to attenuate dopamine receptor supersensitivity in rodent models. Protocols are well-defined: a subcutaneous dose of 8 mg/kg administered 24 hours after an acute apomorphine challenge (5 mg/kg) or during chronic haloperidol treatment significantly reduces the development of behavioral supersensitivity [1]. This makes it ideal for studies investigating the mechanisms of tardive dyskinesia, L-DOPA-induced dyskinesia, and the long-term adaptations of the dopaminergic system .

Investigating Lactobacillus plantarum-Derived Antimicrobial Mechanisms

For researchers studying the probiotic properties of Lactobacillus plantarum, cyclo(glycyl-L-leucyl) serves as a specific, naturally occurring metabolite to include in antimicrobial assays. Its identification as an antimicrobial compound from this organism positions it as a key chemical probe for dissecting the mechanisms by which L. plantarum exerts its antimicrobial effects against competing microflora.

Benchmarking Diketopiperazine Anticancer Activity in Structure-Activity Relationship (SAR) Studies

Cyclo(glycyl-L-leucyl) is a valuable reference compound for SAR studies exploring the anticancer potential of diketopiperazines. Its established, moderate activity against HT-29, HeLa, and MCF-7 cancer cell lines [2] provides a baseline for comparison when evaluating the potency of novel DKP analogs. Researchers seeking to understand how modifications to the DKP core (e.g., side chain changes) affect cytotoxicity can use cyclo(glycyl-L-leucyl) as a benchmark to quantify gains or losses in activity.

Comparative Developmental Toxicology Screening of Bioactive Peptides

In developmental biology and toxicology, cyclo(glycyl-L-leucyl) has a documented embryotoxicity profile from the CHEST II assay, where it induced body wall defects in a dose- and stage-dependent manner alongside other neuropeptide candidates [3]. This makes it a relevant positive control or comparator for screening novel peptides or small molecules for potential developmental liabilities, particularly those targeting similar pathways or intended for in vivo use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo(glycyl-L-leucyl)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.